molecular formula C22H20FNO7 B2730960 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide CAS No. 1021258-06-9

5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Cat. No.: B2730960
CAS No.: 1021258-06-9
M. Wt: 429.4
InChI Key: RKHJUHCDLUZNOO-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide ( 1021258-06-9) is a synthetic small molecule featuring a 4H-pyran core and characterized by the presence of both 4-fluorobenzyloxy and 3,4,5-trimethoxyaniline substituents . This specific molecular architecture, particularly the 3,4,5-trimethoxyphenyl group, is a motif of significant interest in medicinal chemistry and is found in compounds that interact with various biological targets . The amide bond within its structure serves as a critical functional group, often contributing to hydrogen bonding interactions that are essential for binding to enzyme active sites . This compound is supplied as a high-purity chemical for research and development purposes. Potential applications for researchers include its use as a key intermediate in organic synthesis, a building block for the development of novel pharmacologically active molecules, or as a candidate for in vitro biochemical screening assays. Its structural features make it a compound of interest for probing new chemical space in drug discovery initiatives, particularly in areas where related heterocyclic scaffolds have shown activity . This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO7/c1-27-17-8-15(9-18(28-2)21(17)29-3)24-22(26)19-10-16(25)20(12-31-19)30-11-13-4-6-14(23)7-5-13/h4-10,12H,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHJUHCDLUZNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzyl Group: This step involves the reaction of the pyran ring with a fluorobenzyl halide under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the intermediate with a trimethoxyphenyl amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyran ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy groups.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the fluorobenzyl and trimethoxyphenyl groups suggests it could interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors.

Industry

In the industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The fluorobenzyl and trimethoxyphenyl groups may play a role in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-2-carboxamide Analogs

5-(Benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
  • Structural Difference : Lacks the 4-fluorine atom on the benzyloxy group.
  • Increased susceptibility to oxidative metabolism due to the absence of fluorine.
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
  • Structural Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 3-phenylpropyl chain.
Compound Name Substituent at 5-Position Amide Substituent Key Properties Inferred
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide (Target Compound) 4-Fluorobenzyloxy 3,4,5-Trimethoxyphenyl High lipophilicity, target affinity
5-(Benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide Benzyloxy 3,4,5-Trimethoxyphenyl Lower metabolic stability
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide 4-Fluorobenzyloxy 3-Phenylpropyl Reduced target specificity

Chromene and Pyrrole-Based Analogs

3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
  • Structural Difference : Chromene core replaces pyran, with a methoxyphenyl group at the 2-position.
  • Inferred Impact :
    • Chromene’s planar structure may enhance DNA intercalation or topoisomerase inhibition.
    • Additional methoxy groups could improve solubility compared to the trimethoxyphenyl-pyran analog.
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide
  • Structural Difference : Pyrrole ring with a tetrahydro-2H-pyran substituent.
  • Inferred Impact: Increased steric bulk may limit bioavailability.

Trimethoxyphenyl-Containing Compounds in Oncology

Several compounds in (e.g., N~4~-methyl-N~4~-(3-methyl-1H-indazol-6-yl)-N~2~-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine) share the 3,4,5-trimethoxyphenyl group, a hallmark of anti-mitotic agents like combretastatin analogs . These compounds often inhibit tubulin polymerization or target kinase domains.

Biological Activity

The compound 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is a member of the pyran class of compounds, which have shown potential in various biological activities due to their diverse structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H23F N2O7
  • Molecular Weight : 422.404 g/mol
  • SMILES Notation : COC(CN1C=C(C(=O)NCc2ccc(F)cc2)C(=O)C(=C1C(=O)OC)OC)OC

This compound features a complex structure that includes a fluorobenzyl group and multiple methoxy substitutions, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related furochromones demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that our compound may possess similar antioxidant capabilities .

2. Enzyme Inhibition Studies

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in disease processes:

  • Cholinesterases : Inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were observed, with IC50 values indicating moderate potency. For example, related compounds showed IC50 values ranging from 10.4 μM to 24.3 μM against AChE .
  • Lipoxygenases : The compound's structure suggests it may inhibit lipoxygenases (LOX), which are implicated in inflammatory processes. Compounds with similar structures have shown dual inhibitory effects against LOX-5 and LOX-15 .

3. Anti-Cancer Activity

Preliminary studies suggest that derivatives of pyran compounds can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest . Further research is needed to determine the specific effects of the target compound on cancer cells.

Case Study 1: Inhibition of Cholinesterases

In a study evaluating the activity of various furochromone derivatives, it was found that modifications in the phenyl ring significantly affected enzyme inhibition. The presence of electron-withdrawing groups like fluorine enhanced inhibitory activity against AChE and BChE compared to their non-substituted counterparts .

Case Study 2: Antioxidant Mechanisms

Another study focused on the antioxidant properties of related compounds showed that they effectively reduced oxidative stress markers in vitro. This suggests that our target compound could similarly mitigate oxidative damage in biological systems .

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